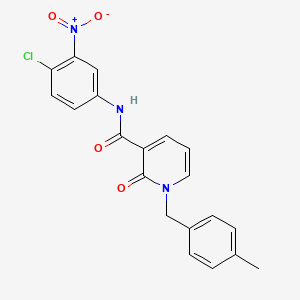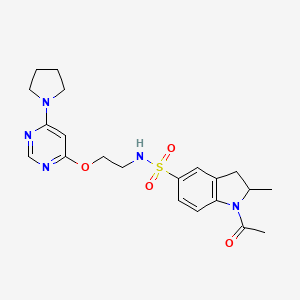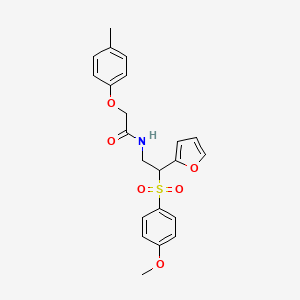
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rearrangement and Cyclization Studies:
- Research on methoxy-substituted tetrahydroisoquinolines undergoing rearrangement in formic acid to yield benzazepine derivatives underlines the reactive versatility of compounds with similar structural motifs (R. McMahon, C. Thornber, & S. Ruchirawat, 1982).
Synthesis of Complex Alkaloids:
- Studies on the synthesis of codeine and morphine from benzyl-N-formyl isoquinolines showcase the potential of complex molecular scaffolding and transformation relevant to pharmacologically active alkaloids (H. C. Beyerman et al., 1976).
Pro-drug Design for Targeted Therapy:
- Research involving the synthesis of 5-substituted isoquinolin-1-ones for potential applications as pro-drugs highlights the strategic modification of chemical entities for selective therapeutic drug release in hypoxic tumors (J. Berry et al., 1997).
Antimicrobial Activity of Novel Derivatives:
- The development of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones and their subsequent antimicrobial screening signifies the ongoing search for novel antimicrobials with enhanced efficacy (H. Bektaş et al., 2007).
Corrosion Inhibition for Material Protection:
- Investigations on the corrosion inhibition properties of quinazoline Schiff base compounds on mild steel in acidic environments underscore the chemical's potential in extending the lifespan of industrial materials (Ghulamullah Khan et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzamide to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide, which is then reacted with N-phenylpentanoyl chloride to yield the final product.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-aminobenzamide", "N-phenylpentanoyl chloride", "reagents and solvents" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst and solvent to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide.", "Step 2: Reaction of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide with N-phenylpentanoyl chloride in the presence of a suitable base and solvent to yield the final product, 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide." ] } | |
CAS-Nummer |
1021215-71-3 |
Produktname |
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide |
Molekularformel |
C28H27N3O5 |
Molekulargewicht |
485.54 |
IUPAC-Name |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C28H27N3O5/c1-36-25-15-14-20(19-32)17-21(25)18-31-24-12-6-5-11-23(24)27(34)30(28(31)35)16-8-7-13-26(33)29-22-9-3-2-4-10-22/h2-6,9-12,14-15,17,19H,7-8,13,16,18H2,1H3,(H,29,33) |
InChI-Schlüssel |
GGMBOYGXOTZHMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





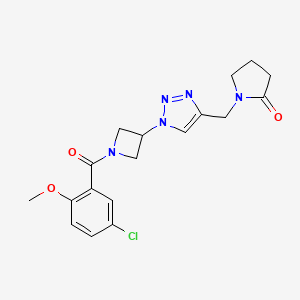



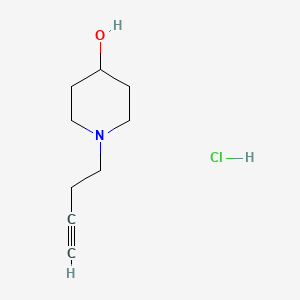
![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)


